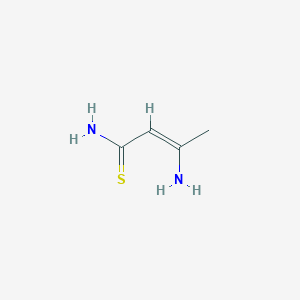
2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide, commonly known as MMTPA, is a unique and versatile molecule with a wide range of applications in scientific research. It is a synthetic organic compound with a wide range of biological activities and is used in various biochemical and physiological studies. MMTPA is a triazole derivative and has been studied extensively for its potential as an inhibitor of enzymes, as a therapeutic agent, and as a research tool.
Wissenschaftliche Forschungsanwendungen
MMTPA has a variety of applications in scientific research. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been used as a therapeutic agent, and has been studied for its potential to treat a range of diseases, including cancer and Alzheimer’s disease. MMTPA has also been used as a research tool to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs.
Wirkmechanismus
MMTPA has been shown to interact with a variety of proteins, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to interact with receptors, such as the serotonin receptor, and ion channels, such as the potassium channel.
Biochemical and Physiological Effects
MMTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to modulate the activity of receptors, such as the serotonin receptor, and ion channels, such as the potassium channel. In addition, MMTPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MMTPA in laboratory experiments has several advantages. It is a relatively inexpensive molecule, and is easily synthesized using a variety of methods. It is also highly soluble in water and other solvents, making it easy to use in experiments. However, MMTPA also has some limitations. It is a relatively unstable molecule, and can decompose under certain conditions. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.
Zukünftige Richtungen
The potential future directions for MMTPA are numerous. It could be used to develop new therapeutic agents for a variety of diseases, including cancer and Alzheimer’s disease. It could also be used to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs. In addition, MMTPA could be used to develop new inhibitors of enzymes, such as acetylcholinesterase and cyclooxygenase-2. Finally, MMTPA could be used to develop new tools for studying the structure and function of proteins, and to study the effects of drugs on biological systems.
Synthesemethoden
MMTPA can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a microwave-assisted reaction. The Grignard reagent method involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylmagnesium bromide with an amine. The palladium-catalyzed reaction involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylchloride with an amine. The microwave-assisted reaction involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylchloride with an amine in the presence of a microwave catalyst. All of these methods have been used to synthesize MMTPA with good yields.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethylenediamine, followed by acylation with acetic anhydride to form the final product.", "Starting Materials": [ "1-methyl-1H-1,2,3-triazole-4-carboxylic acid", "ethylenediamine", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 g) in diethyl ether (20 mL) and add ethylenediamine (1.2 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain a yellow solid. Dissolve the solid in acetic anhydride (10 mL) and heat the mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add hydrochloric acid (10%) until the pH reaches 2-3. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a white solid. Recrystallize the solid from ethanol to obtain the final product, 2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide (yield: 70-80%)." ] } | |
CAS-Nummer |
1700216-45-0 |
Molekularformel |
C6H11N5O |
Molekulargewicht |
169.2 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



